

# DW-1350: No Evidence Found for Application in Oncogenic Fusion Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DW-1350  |           |
| Cat. No.:            | B1670998 | Get Quote |

Initial investigations have found no scientific literature or clinical data supporting the use of a compound designated **DW-1350** for the study of oncogenic fusion proteins. While the query sought detailed application notes and protocols for this specific purpose, a comprehensive search of available biomedical databases and clinical trial registries has not yielded any relevant information.

The available information for compounds with similar designations points towards entirely different therapeutic applications. For instance, some preclinical studies and licensing agreements suggest a compound named **DW-1350** was investigated for the treatment of osteoporosis.[1] Additionally, another distinct entity referred to as **Dw-1350** has been described as a novel and potent leukotriene B(4) inhibitor.[2]

There is no discernible link in the current scientific landscape between any compound designated "**DW-1350**" and the field of cancer research, specifically concerning the study of oncogenic fusion proteins. Oncogenic fusion proteins are critical drivers in various cancers, and numerous targeted therapies are being developed to inhibit their activity. However, **DW-1350** does not appear to be among these agents based on publicly accessible data.

Due to the complete absence of data for **DW-1350** in the context of oncogenic fusion proteins, it is not possible to provide the requested application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request, including detailed methodologies for key experiments and visualizations of molecular



pathways, cannot be fulfilled without foundational research demonstrating the compound's relevance to this specific area of study.

Researchers, scientists, and drug development professionals interested in oncogenic fusion proteins are advised to consult literature on established inhibitors and investigational agents with documented activity against specific fusion-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DW 1350 AdisInsight [adisinsight.springer.com]
- 2. Others | DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [DW-1350: No Evidence Found for Application in Oncogenic Fusion Protein Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670998#dw-1350-for-studying-oncogenic-fusion-proteins]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com